molecular formula C11H21ClN2O2 B13588306 rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis

rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis

Cat. No.: B13588306
M. Wt: 248.75 g/mol
InChI Key: PQPMWXFZMQXAKZ-OULXEKPRSA-N
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Description

rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis: is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • rac-tert-butyl(3R,4R)-3-amino-4-benzylpyrrolidine-1-carboxylate
  • rac-tert-butyl(3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate
  • rac-tert-butyl((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Comparison: rac-tert-butyl(3R,4R)-3-amino-4-ethenylpyrrolidine-1-carboxylatehydrochloride,cis is unique due to its ethenyl group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it particularly valuable in specific synthetic and research applications .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-ethenylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4;/h5,8-9H,1,6-7,12H2,2-4H3;1H/t8-,9+;/m0./s1

InChI Key

PQPMWXFZMQXAKZ-OULXEKPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)C=C.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C=C.Cl

Origin of Product

United States

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